molecular formula C10H7BrO2 B14236098 1-Benzoxepin-3(2H)-one, 7-bromo- CAS No. 381220-95-7

1-Benzoxepin-3(2H)-one, 7-bromo-

Cat. No.: B14236098
CAS No.: 381220-95-7
M. Wt: 239.06 g/mol
InChI Key: ZDKSNWRHRPFJFM-UHFFFAOYSA-N
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Description

1-Benzoxepin-3(2H)-one, 7-bromo- is a brominated derivative of benzoxepin, a heterocyclic compound containing both oxygen and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-3(2H)-one, 7-bromo- typically involves the bromination of benzoxepin derivatives. One common method is the electrophilic bromination of 1-Benzoxepin-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-Benzoxepin-3(2H)-one, 7-bromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxepin derivatives.

    Substitution: Formation of substituted benzoxepin derivatives with various functional groups.

Scientific Research Applications

1-Benzoxepin-3(2H)-one, 7-bromo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-3(2H)-one, 7-bromo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxepin-3(2H)-one: The non-brominated parent compound.

    1-Benzoxepin-3(2H)-one, 7-chloro-: A chlorinated derivative with similar properties.

    1-Benzoxepin-3(2H)-one, 7-fluoro-: A fluorinated derivative with distinct electronic properties.

Uniqueness

1-Benzoxepin-3(2H)-one, 7-bromo- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to improved therapeutic properties.

Properties

CAS No.

381220-95-7

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

7-bromo-1-benzoxepin-3-one

InChI

InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2

InChI Key

ZDKSNWRHRPFJFM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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